Safety Data Sheet (SDS) and handling precautions for 6-Bromo-4-methyl-isoindoline
Safety Data Sheet (SDS) and handling precautions for 6-Bromo-4-methyl-isoindoline
An In-depth Technical Guide to the Safe Handling of 6-Bromo-4-methyl-isoindoline
This document provides a comprehensive technical guide on the safety and handling of 6-Bromo-4-methyl-isoindoline for researchers, scientists, and drug development professionals. In the absence of a specific, published Safety Data Sheet (SDS) for this compound, this guide employs a scientifically rigorous approach, inferring hazards and necessary precautions from structurally analogous compounds and established principles for handling halogenated aromatic molecules. The protocols herein are designed to create a self-validating system of safety, ensuring user protection through a deep understanding of the compound's likely characteristics.
Section 1: Compound Identification and Estimated Properties
6-Bromo-4-methyl-isoindoline is a substituted isoindoline derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Identifier | Value |
| IUPAC Name | 6-Bromo-4-methyl-2,3-dihydro-1H-isoindole |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Canonical SMILES | CC1=C2C=C(C=C1)BrCC(N2) |
| Physical State | Solid (Predicted) |
| Storage Temperature | Room Temperature, in a dry, dark place[3] |
Note: Properties are calculated or inferred from structurally similar compounds like 6-Bromo-3-methylisoindolin-1-one and 6-Bromo-4-iodoisoquinoline.[3][4]
Section 2: Hazard Identification and GHS Classification (by Analogy)
A complete toxicological profile for 6-Bromo-4-methyl-isoindoline is not publicly available. Therefore, we will extrapolate the hazard classification from its closest structural analog for which data exists: 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole (PubChem CID: 18629358).[5] The presence of the brominated aromatic ring and the isoindoline core are the primary drivers of its toxicological profile.
Based on this analogy, 6-Bromo-4-methyl-isoindoline is predicted to fall under the following GHS classifications:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[5] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[5] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[5] | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[5] | |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[5] |
Primary Hazard Summary:
-
Acute Toxicity: The compound is likely harmful if ingested or inhaled.[5][6] This necessitates controls to prevent the generation of dusts or aerosols and to avoid any possibility of ingestion.
-
Irritation: Direct contact is expected to cause significant skin and eye irritation.[5][7] The compound may also irritate the respiratory tract if inhaled.[5][7] This underscores the critical importance of appropriate Personal Protective Equipment (PPE).
Section 3: Risk Assessment and Mitigation Workflow
A robust safety protocol is not merely a list of rules, but a dynamic workflow. The causality behind each safety measure is grounded in a logical risk assessment process. This self-validating system ensures that all potential hazards are systematically addressed.
Caption: Decision workflow for responding to a spill of 6-Bromo-4-methyl-isoindoline.
Spill Cleanup Protocol (Minor Spills) [8]1. Alert personnel in the immediate area. 2. Wear full PPE as described in Section 4. 3. Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). 4. Avoid raising dust. Do NOT use air hoses for cleaning. 5. Carefully sweep or scoop the material into a clean, dry, properly labeled, and sealable container for hazardous waste disposal. [8]6. Clean the spill area with a suitable solvent, followed by soap and water. 7. Dispose of all contaminated materials as hazardous waste.
Section 6: Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. [8][9]Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to trained personnel.
-
Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Section 7: Toxicological Profile (Inferred)
The toxicity of halogenated aromatic compounds is a well-studied area. [10][11]The primary concern is their potential for bioaccumulation and persistence, though the specific profile of this compound is unknown. The isoindoline core is found in various biologically active molecules, some with significant toxicological effects, such as thalidomide, highlighting the need for cautious handling of all novel derivatives. [1]
Caption: Inferred toxicological pathways for 6-Bromo-4-methyl-isoindoline exposure.
Conclusion
While 6-Bromo-4-methyl-isoindoline is a valuable compound for research and development, it must be treated as a hazardous substance. The principles of chemical analogy strongly suggest that it is harmful if swallowed or inhaled and causes significant skin, eye, and respiratory irritation. Strict adherence to the protocols outlined in this guide—particularly the mandatory use of a chemical fume hood and appropriate PPE—is essential for ensuring the safety of all laboratory personnel. By implementing this multi-layered, risk-based approach, researchers can confidently and safely unlock the scientific potential of this molecule.
References
-
PubChem. 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | C8H7BrFN | CID 18629358. National Center for Biotechnology Information. [Link]
-
PSFC. Halogenated Solvents Safety Procedure. MIT Plasma Science and Fusion Center. [Link]
-
PubChem. 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362. National Center for Biotechnology Information. [Link]
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
-
PubChem. 6-Bromo-3-methylisoindolin-1-one | C9H8BrNO | CID 18401803. National Center for Biotechnology Information. [Link]
- Al-Hourani, B. J., et al.
-
PubChem. 6-Bromo-4-nitro-1H-isoindol-3-amine | C8H6BrN3O2 | CID 177812955. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
-
ResearchGate. Halogenated Aromatic Compounds. [Link]
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
NIH. Mechanism of action of toxic halogenated aromatics. PMC. [Link]
- MDPI. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors.
-
ChemSec. Halogenated compounds - SIN List. [Link]
- ScienceDirect. RIFM fragrance ingredient safety assessment, 2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin.
-
PubMed Central. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents. [Link]
-
National Academies Press. Methyl Isocyanate: Acute Exposure Guideline Levels. [Link]
-
Lead Sciences. 6-Bromo-4-iodoisoquinoline. [Link]
-
PubMed Central. cis-6-Bromo-4-(1-methyl-1H-indol-3-yl). [Link]
-
PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Pentane, 2-bromo-4-methyl- (CAS 30310-22-6). [Link]
-
Alchem.Pharmtech. CAS 69674-27-7 | 6-Bromo-4-methylquinazoline. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-iodoisoquinoline - Lead Sciences [lead-sciences.com]
- 4. 6-Bromo-3-methylisoindolin-1-one | C9H8BrNO | CID 18401803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | C8H7BrFN | CID 18629358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
